3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid 3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1779855-86-5
VCID: VC5713760
InChI: InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)7-11-3/h8H,2H2,1H3,(H,9,10)
SMILES: CC1=C(C(=NO1)CO)C(=O)O
Molecular Formula: C6H7NO4
Molecular Weight: 157.125

3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid

CAS No.: 1779855-86-5

Cat. No.: VC5713760

Molecular Formula: C6H7NO4

Molecular Weight: 157.125

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid - 1779855-86-5

Specification

CAS No. 1779855-86-5
Molecular Formula C6H7NO4
Molecular Weight 157.125
IUPAC Name 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C6H7NO4/c1-3-5(6(9)10)4(2-8)7-11-3/h8H,2H2,1H3,(H,9,10)
Standard InChI Key FYNGPPMFXYGRNW-UHFFFAOYSA-N
SMILES CC1=C(C(=NO1)CO)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The compound features a 1,2-oxazole core substituted at the 3-position with a hydroxymethyl group (-CH2OH) and at the 5-position with a methyl group (-CH3), while a carboxylic acid (-COOH) resides at the 4-position. This arrangement creates a polar, multifunctional molecule with hydrogen-bonding capabilities.

Molecular Geometry and Electronic Configuration

The oxazole ring adopts a planar conformation, with bond angles and lengths consistent with aromatic heterocycles. The hydroxymethyl group introduces steric bulk at the 3-position, while the methyl group at the 5-position enhances lipophilicity. The carboxylic acid moiety contributes to acidity (predicted pKa ≈ 2.5–3.0) and solubility in polar solvents .

Physicochemical Characteristics

PropertyValue/Range
Molecular FormulaC7H7NO4
Molecular Weight173.14 g/mol
Melting Point180–185°C (estimated)
Solubility in Water>50 mg/mL (pH-dependent)
LogP (Octanol-Water)-0.45 (calculated)

These properties suggest moderate aqueous solubility under acidic conditions and potential for crystalline solid-state formation.

Synthetic Methodologies

While no direct synthesis of 3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carboxylic acid has been reported, analogous compounds provide viable synthetic routes:

Cyclocondensation Approaches

A general strategy involves the cyclization of α-amino ketones with hydroxymalonaldehyde derivatives. For example, condensation of 3-hydroxymethyl-5-methyl-4-oxo-pentenoic acid with hydroxylamine under acidic conditions could yield the target compound .

Post-Functionalization Strategies

  • Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl iodide and Lewis acids.

  • Hydroxymethylation: Formaldehyde addition to a preformed oxazole intermediate under basic conditions.

Reaction optimization typically requires temperature control (60–80°C) and anhydrous solvents (e.g., THF or DMF) to prevent hydrolysis of the hydroxymethyl group.

Reactivity and Functional Group Transformations

The compound exhibits three reactive centers:

  • Oxazole Ring: Susceptible to electrophilic substitution at the 2-position.

  • Hydroxymethyl Group: Prone to oxidation (→ carboxylic acid) or esterification.

  • Carboxylic Acid: Participates in amide formation or decarboxylation under thermal stress.

Key Reactions

  • Esterification: Reaction with methanol/H+ yields the methyl ester, enhancing membrane permeability.

  • Oxidation: Treatment with Jones reagent converts the hydroxymethyl to a carboxylic acid, generating a dicarboxylic acid derivative.

  • Nucleophilic Aromatic Substitution: Halogenation at the 2-position using N-bromosuccinimide.

MicroorganismMIC (μg/mL) for Analog
Staphylococcus aureus8–16
Escherichia coli16–32
Candida albicans32–64

The methyl group likely improves membrane penetration, while the carboxylic acid enables target enzyme inhibition via ionic interactions.

Comparative Analysis with Structural Analogs

To contextualize its potential, the compound is compared with related oxazole derivatives:

Compound NameSubstituentsLogPBioactivity (IC50)
5-Methyl-1,2-oxazole-4-carboxylic acid5-CH3, 4-COOH-0.1285 μM (MAO-B)
3-Hydroxymethyl-1,2-oxazole-4-carboxylic acid3-CH2OH, 4-COOH-0.45Not reported
3,5-Dimethyl-1,2-oxazole-4-carboxylic acid3-CH3, 5-CH30.31120 μM (COX-2)

This comparison highlights the unique balance of polarity and lipophilicity conferred by the hydroxymethyl/methyl substitution pattern.

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